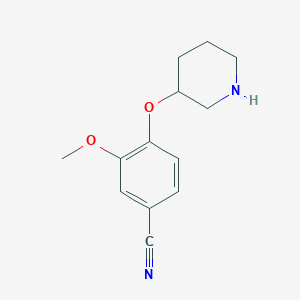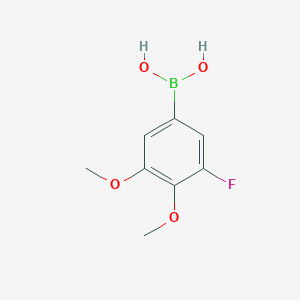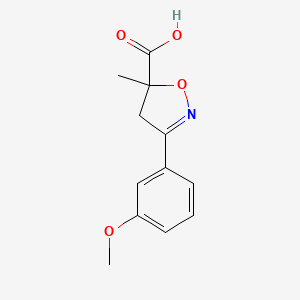
Dl-canavanine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dl-canavanine sulfate is a non-protein amino acid found in certain leguminous plants, such as jack beans and alfalfa. It is structurally similar to the proteinogenic amino acid L-arginine, with the primary difference being the replacement of a methylene bridge in arginine with an oxa group in canavanine .
Mecanismo De Acción
Target of Action
DL-Canavanine sulfate primarily targets the arginyl-tRNA synthetase . This enzyme is responsible for attaching the amino acid arginine to its corresponding tRNA during protein synthesis .
Mode of Action
This compound is a structural analogue of arginine . Due to its structural similarity, it can be mistakenly incorporated into proteins in place of arginine by the arginyl-tRNA synthetase .
Biochemical Pathways
The incorporation of this compound into proteins disrupts normal protein synthesis and can lead to the disruption of critical reactions of RNA and DNA metabolism . It also affects regulatory and catalytic reactions of arginine metabolism, arginine uptake, and the formation of structural components . In plants, it has been shown to disrupt polyamine metabolism and lead to the formation of reactive nitrogen species, including nitric oxide (NO) .
Result of Action
The incorporation of this compound into proteins leads to the production of non-functional proteins . This can disrupt critical cellular processes and lead to toxic effects in both animal and plant systems . In humans and animals, its toxicity has been associated with autoimmunological diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is produced in many legumes and is accumulated mainly in seeds and their newly germinating sprouts . The concentration of this compound in these plants can vary depending on environmental conditions, which can in turn influence its action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dl-canavanine sulfate involves the reaction of L-canavanine with sulfuric acid. One improved method for synthesizing Dl-canavanine involves the use of specific reagents and conditions to optimize yield and purity . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of L-canavanine from leguminous plants, followed by its conversion to the sulfate form. This process involves several steps, including extraction, purification, and chemical modification .
Análisis De Reacciones Químicas
Types of Reactions: Dl-canavanine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Dl-canavanine sulfate is used as a tool to study the regulation or modulation of polyamine-nitric oxide cross-talk in higher plants .
Biology: In biological research, this compound is used to investigate its toxic effects on cellular function. It has been shown to disrupt protein synthesis by being incorporated into proteins in place of L-arginine, leading to the formation of non-functional proteins .
Medicine: Its mode of action involves the synthesis of non-functional proteins in sensitive organisms, making it a potential anticancer agent .
Industry: In the industrial sector, this compound is used in the production of various biochemical products and as a research tool to study the effects of non-protein amino acids on cellular function .
Comparación Con Compuestos Similares
- L-arginine
- L-canaline
- Meta-tyrosine
Comparison: Dl-canavanine sulfate is unique among these compounds due to its high toxicity and its ability to be incorporated into proteins in place of L-arginine . While L-arginine is a proteinogenic amino acid, this compound and L-canaline are non-protein amino acids with distinct toxic properties. Meta-tyrosine, another non-protein amino acid, shares a similar mode of action with this compound in disrupting protein synthesis .
Propiedades
IUPAC Name |
2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIPJKVMOKFIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)





![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)






